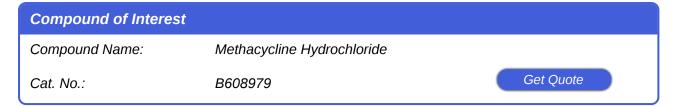


Spectroscopic Analysis and Characterization of Methacycline Hydrochloride: A Technical Guide

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Introduction: **Methacycline Hydrochloride** is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class. Derived from oxytetracycline, it functions by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2] Accurate and robust analytical characterization is critical for quality control, drug development, and formulation studies. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze and characterize **Methacycline Hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Methacycline Hydrochloride is a yellow crystalline powder.[1][3] It is soluble in water and methanol, and its hydrochloride salt form is preferred for pharmaceutical applications. A summary of its key physicochemical properties is presented below.

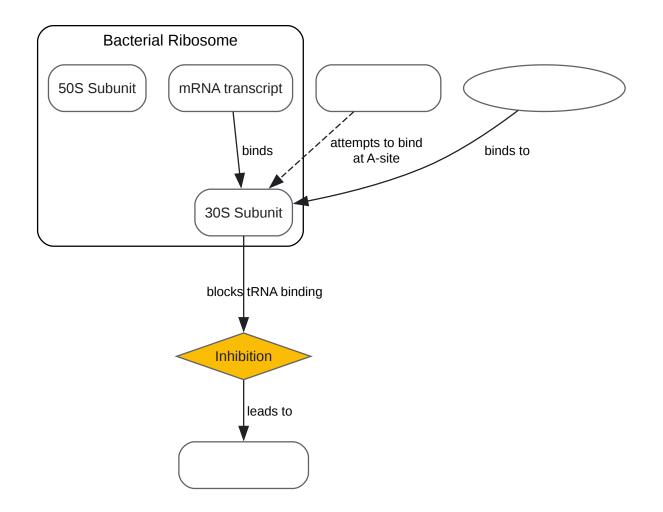


Property	Value
Appearance	Yellow, crystalline powder[1][3]
Molecular Formula	C22H23CIN2O8
Molecular Weight	478.88 g/mol
Melting Point	Decomposes at approximately 205°C[1][3]
Solubility	Soluble in water, methanol, ethanol, DMSO[1]
рН	2.0 - 3.0 (in a 10 mg/mL aqueous solution)

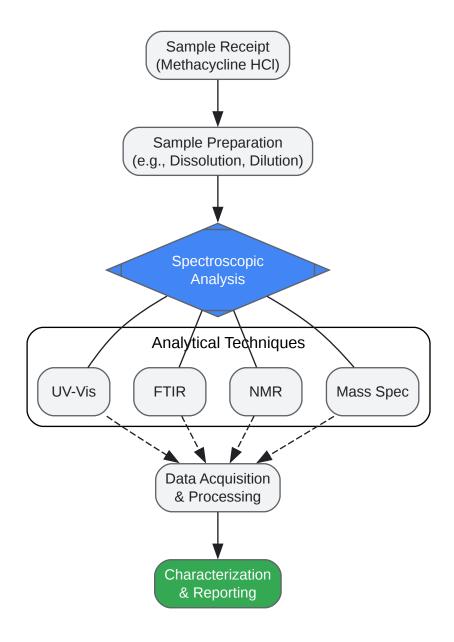
Mechanism of Action

Like all tetracyclines, **Methacycline Hydrochloride** is a protein synthesis inhibitor. It exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.









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